tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pyridine-2-methylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and purification systems to handle large quantities of reactants and products efficiently .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- ®-tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of a piperidine ring with a pyridine moiety and tert-butyl group provides distinct chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl 3-(pyridin-2-ylmethylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-8-14(12-19)18-11-13-7-4-5-9-17-13/h4-5,7,9,14,18H,6,8,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSLPXWROXDKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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